molecular formula C15H10Cl2O2 B5645048 2,4-dichlorophenyl 3-phenylacrylate

2,4-dichlorophenyl 3-phenylacrylate

Cat. No. B5645048
M. Wt: 293.1 g/mol
InChI Key: VBJDLYUKVYYXDL-RMKNXTFCSA-N
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Description

2,4-Dichlorophenyl 3-phenylacrylate is a compound that likely shares structural and functional characteristics with various dichlorophenyl derivatives and phenylacrylates. These compounds are of interest in organic chemistry due to their potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

Compounds similar to 2,4-dichlorophenyl 3-phenylacrylate are typically synthesized through base-catalyzed Claisen-Schmidt condensation reactions. For instance, chalcone derivatives have been synthesized using 4-(propan-2-yl)benzaldehyde with substituted acetophenones, a method that could potentially be adapted for the synthesis of 2,4-dichlorophenyl 3-phenylacrylate derivatives (Salian et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds reveals significant insights into their chemical behavior. For example, the dihedral angles and intra-molecular hydrogen bonding observed in chalcone derivatives can influence the molecular geometry and stability of similar compounds (Salian et al., 2018).

Chemical Reactions and Properties

Compounds with dichlorophenyl and phenylacrylate functionalities undergo various chemical reactions, including condensation and substitution, which can be exploited to synthesize a wide range of derivatives with desired properties. The carbonylation reaction leading to 2-chloro-3-phenylbenzoic acid exemplifies the reactivity of dichlorophenyl compounds (Boyarskiy et al., 2009).

Physical Properties Analysis

The physical properties of dichlorophenyl derivatives and phenylacrylates, such as crystal structure and stability, are influenced by intra- and inter-molecular interactions, including hydrogen bonding and π-π interactions, as seen in related compounds (Salian et al., 2018).

properties

IUPAC Name

(2,4-dichlorophenyl) (E)-3-phenylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O2/c16-12-7-8-14(13(17)10-12)19-15(18)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJDLYUKVYYXDL-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-dichlorophenyl) (E)-3-phenylprop-2-enoate

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